molecular formula C30H30N2O5 B11312991 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11312991
M. Wt: 498.6 g/mol
InChI Key: XDICNVOHFBORAS-UHFFFAOYSA-N
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Description

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of the chromeno-pyrrole core and the subsequent functionalization of the aromatic rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the chromeno-pyrrole core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared with other chromeno-pyrrole derivatives and compounds with similar functional groups.

    Chromeno-pyrrole derivatives: These compounds share the core structure but may have different substituents, affecting their chemical and biological properties.

    Aryl ethers and amines: Compounds with benzyloxy and dimethylamino groups can be compared to understand the influence of these substituents on the overall properties.

Uniqueness

The uniqueness of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the chromeno-pyrrole core, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-methoxy-4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-31(2)16-9-17-32-27(26-28(33)22-12-7-8-13-23(22)37-29(26)30(32)34)21-14-15-24(25(18-21)35-3)36-19-20-10-5-4-6-11-20/h4-8,10-15,18,27H,9,16-17,19H2,1-3H3

InChI Key

XDICNVOHFBORAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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